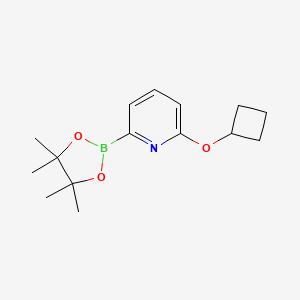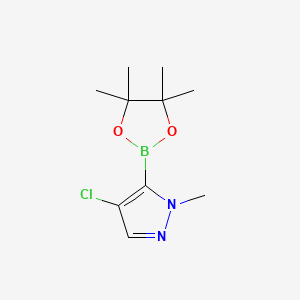
3-(Pyrrolidin-3-yl)pyridinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a pyrrolidine ring at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been reported to have target selectivity , suggesting they may interact with specific biochemical pathways.
Result of Action
The pyrrolidine ring’s influence on biological activity has been studied, with different stereoisomers and the spatial orientation of substituents leading to different biological profiles of drug candidates .
Biochemische Analyse
Biochemical Properties
The pyrrolidine ring in 3-(Pyrrolidin-3-yl)pyridine hydrochloride plays a significant role in biochemical reactions . The compound’s interactions with enzymes, proteins, and other biomolecules are largely influenced by the spatial orientation of substituents and the different stereoisomers of the pyrrolidine ring . Specific enzymes, proteins, and biomolecules that 3-(Pyrrolidin-3-yl)pyridine hydrochloride interacts with are not yet fully identified.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to confirm these hypotheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)pyridine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions .
Industrial Production Methods
Industrial production of 3-(Pyrrolidin-3-yl)pyridine hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the cyclization and subsequent attachment of the pyrrolidine ring to the pyridine ring .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrrolidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced pyridine or pyrrolidine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Pyridine derivatives: Compounds such as pyridine N-oxide and substituted pyridines have similar chemical properties and reactivity.
Uniqueness
3-(Pyrrolidin-3-yl)pyridine hydrochloride is unique due to the combination of the pyrrolidine and pyridine rings, which can confer distinct biological activities and chemical reactivity. This dual-ring structure allows for versatile interactions with molecular targets, making it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
3-pyrrolidin-3-ylpyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h1-2,4,6,9,11H,3,5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEFWEDYWCFKTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719247 |
Source


|
| Record name | 3-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373253-17-8 |
Source


|
| Record name | 3-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)











